molecular formula C11H12FNO4S B1268487 1-(4-Fluoro-benzenesulfonyl)-pyrrolidine-2-carboxylic acid CAS No. 910481-87-7

1-(4-Fluoro-benzenesulfonyl)-pyrrolidine-2-carboxylic acid

Cat. No. B1268487
M. Wt: 273.28 g/mol
InChI Key: ISYUAFVYETYRPO-UHFFFAOYSA-N
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Description

1-(4-Fluoro-benzenesulfonyl)-pyrrolidine-2-carboxylic acid is a chemical compound with various applications in synthetic chemistry and pharmaceutical research. It is notable for its unique structural and chemical characteristics, which have been the subject of extensive research.

Synthesis Analysis

The synthesis of compounds similar to 1-(4-Fluoro-benzenesulfonyl)-pyrrolidine-2-carboxylic acid often involves functionalization reactions and complex organic synthesis pathways. For example, Yıldırım, Kandemir, and Demir (2005) discuss the synthesis of related compounds through functionalization reactions of pyrazole carboxylic acid derivatives (Yıldırım, Kandemir, & Demir, 2005).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by a combination of pyrrolidine and benzenesulfonyl groups. The structural characterisation of related compounds, like those containing pyridine and benzenesulfonamide groups, has been explored by Sousa et al. (2001), providing insights into the complex molecular arrangements and bonding patterns of these types of molecules (Sousa et al., 2001).

Chemical Reactions and Properties

These compounds often participate in a variety of chemical reactions, including functionalization, substitution, and complexation with metals. For instance, Banerjee et al. (2002) studied the chemical reactions and properties of a closely related compound, demonstrating its reactivity and potential applications in medicinal chemistry (Banerjee et al., 2002).

Physical Properties Analysis

The physical properties of 1-(4-Fluoro-benzenesulfonyl)-pyrrolidine-2-carboxylic acid and similar compounds, such as solubility, melting point, and crystal structure, can be inferred from studies like that of Dubey and Desiraju (2014), who investigated the crystal structure landscape of related acid-pyridine systems (Dubey & Desiraju, 2014).

Chemical Properties Analysis

These compounds exhibit a range of chemical properties, including reactivity with various functional groups and potential for forming complexes with metals. Research by Mandolesi et al. (2002) on the synthesis of related diboronic acids illustrates the diverse chemical reactivity and potential applications of these compounds in organic synthesis and materials science (Mandolesi et al., 2002).

Scientific Research Applications

Co-crystal Structure Studies

1-(4-Fluoro-benzenesulfonyl)-pyrrolidine-2-carboxylic acid is involved in co-crystal structure studies. An example is the benzoic acid–pyrrolidin-1-ium-2-carboxylate (1/1), which demonstrates non-centrosymmetric co-crystallization with chiral space groups, involving chains of l-proline zwitterions capped by benzoic acid molecules (Chesna et al., 2017).

Synthesis of Substituted 2(1H)-Pyridones

This compound plays a role in the synthesis of highly substituted 2(1H)-Pyridones, as seen in the preparation of 1-(Benzenesulfonyl-diazoacetyl)-pyrrolidin-2-one. This synthesis is crucial for forming the 3-hydroxy-2(1H)-pyridone ring system, which is convertible to other substrates for palladium-catalyzed cross-coupling reactions (Padwa et al., 1999).

Antibacterial Activity

Compounds related to 1-(4-Fluoro-benzenesulfonyl)-pyrrolidine-2-carboxylic acid have been studied for their antibacterial activities. For instance, derivatives of pyridonecarboxylic acids demonstrate significant in vitro and in vivo antibacterial screenings (Egawa et al., 1984).

Synthesis of Influenza Neuraminidase Inhibitors

This compound is integral in synthesizing influenza neuraminidase inhibitors. An example is the inhibitor A-192558, which was developed through efficient syntheses involving pyrrolidine cores (Wang et al., 2001).

Antiinflammatory and Analgesic Activity

The compound is also researched in the context of antiinflammatory and analgesic activities. Derivatives like 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, which show promise in these areas, have been synthesized for evaluation (Muchowski et al., 1985).

Enantioselective Synthesis in Drug Development

Enantioselective synthesis involving pyrrolidine is key in developing antiinfluenza drugs like A-315675, showcasing the compound's role in pharmaceutical development (DeGoey et al., 2002).

properties

IUPAC Name

1-(4-fluorophenyl)sulfonylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO4S/c12-8-3-5-9(6-4-8)18(16,17)13-7-1-2-10(13)11(14)15/h3-6,10H,1-2,7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISYUAFVYETYRPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60346794
Record name 1-(4-Fluoro-benzenesulfonyl)-pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60346794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665813
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(4-Fluoro-benzenesulfonyl)-pyrrolidine-2-carboxylic acid

CAS RN

910481-87-7, 251096-96-5
Record name 1-(4-Fluoro-benzenesulfonyl)-pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60346794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-fluorobenzenesulfonyl)pyrrolidine-2-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of 2.06 g (6.5 mmol) of 1-(4-fluoro-benzenesulfonyl)-pyrrolidine-2-carboxylic acid isopropyl ester ( ) in 10 mL of methanol was added 2.3 mL (13 mmol) of 5N NaOH. After 2 hours, the solvent was removed in vacuo and the aqueous residue was acidified with 1N HCl and then extracted twice with ethyl acetate. The organic layer was dried over magnesium sulfate and concentrated in vacuo to afford 1.69 g of the title compound as a white solid; mp 145-148° C.; 1H NMR (DMSO) δ 1.56-1.63 (m, 1H), 1.78-2.05 (m, 4H), 3.13-3.21 (m, 1H), 4.10-4.15 (m, 1H), 7.42-7.50 (m, 2H), 7.88-7.95 (m, 2H), 12.75 (bs, 1H); MS (ES) m/z 271.9 (MH−); HRMS for C11H12N2FO4S: 274.0543 (MH+)
Name
1-(4-fluoro-benzenesulfonyl)-pyrrolidine-2-carboxylic acid isopropyl ester
Quantity
2.06 g
Type
reactant
Reaction Step One
Name
Quantity
2.3 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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